6-Bromo-5-fluoroindoline-2,3-dione

Catalog No.
S813011
CAS No.
1374208-41-9
M.F
C8H3BrFNO2
M. Wt
244.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-fluoroindoline-2,3-dione

Sourcing precisely halogenated isatin building blocks is critical for medicinal chemistry and organic electronics, where positional isomerism drastically alters performance. 6-Bromo-5-fluoroindoline-2,3-dione provides the exact 5-fluoro-6-bromo pattern required for: • Conformational locking in BDOPV-based n-type polymers (LUMO below -4.0 eV, ambient-stable FETs). • BTK inhibitor pharmacophore construction via 2-amino-4-bromo-5-fluorobenzoic acid intermediate. Consistent quality supports reliable cross-coupling and scale-up.

CAS Number

1374208-41-9

Product Name

6-Bromo-5-fluoroindoline-2,3-dione

IUPAC Name

6-bromo-5-fluoro-1H-indole-2,3-dione

Molecular Formula

C8H3BrFNO2

Molecular Weight

244.02 g/mol

InChI

InChI=1S/C8H3BrFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13)

InChI Key

ZWODPNMMHAURNN-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1F)Br)NC(=O)C2=O

Canonical SMILES

C1=C2C(=CC(=C1F)Br)NC(=O)C2=O

Synonyms

6-Bromo-5-fluoroisatin, 6-Bromo-5-fluoroindoline-2,3-dione, 6-Bromo-5-fluoro-1H-indole-2,3-dione, 6-Bromo-5-fluoro-2,3-indolinedione

Purity

≥95%

Package Size

250 mg, 1 g, 5 g

6-Bromo-5-fluoroindoline-2,3-dione (CAS: 1374208-41-9), commonly referred to as 6-bromo-5-fluoroisatin, is a highly specialized di-halogenated building block utilized as a rigid, electron-deficient scaffold in both medicinal chemistry and materials science. Structurally, it features a C6 bromine atom primed for palladium-catalyzed cross-coupling and a C5 fluorine atom that precisely modulates electronic density and lipophilicity [1]. In industrial and advanced laboratory workflows, it serves as an essential precursor for synthesizing fluorinated anthranilic acids for conformationally locked kinase inhibitors [2], as well as for constructing ultra-low LUMO benzodifurandione-based oligo(p-phenylene vinylene) (BDOPV) polymers for n-type organic field-effect transistors (OFETs)[1].

Research Fit

Building Block

Dual‑halogen isatin scaffold for heterocycle synthesis and SAR exploration

Differentiation

5‑F,6‑Br pattern offers distinct electronic and steric profile vs. mono‑halogenated or regioisomeric analogs

Workflow

Supports regioselective derivatization, cross‑coupling, and focused library synthesis

Substituting 6-bromo-5-fluoroisatin with its unfluorinated analog (6-bromoisatin) or its positional isomer (6-bromo-7-fluoroisatin) fundamentally alters the downstream properties of the synthesized materials. In organic electronics, the absence of the C5 fluorine removes the capacity for intramolecular C-H···F hydrogen bonding, which is required to 'lock' the polymer backbone into a highly crystalline conformation and to lower the LUMO level for ambient stability[1]. In medicinal chemistry, replacing the 5-fluoro group or shifting its position compromises the exact steric and electrostatic pharmacophore needed to constrain atropisomers in targeted kinase inhibitors [2]. Consequently, generic substitution leads to rapid oxidative degradation in n-type semiconductors and a loss of target binding affinity in pharmaceutical applications.

Substitution Risk

Regioisomeric mismatch

5‑Br,6‑F or other halogen arrangements may shift target engagement and synthetic reactivity; direct replacement risks altered SAR.

Mono‑halogenated analog gap

5‑fluoro‑ or 6‑bromo‑only isatins lack orthogonal reactivity and the full electronic tuning necessary for sequential functionalization.

Electronic property divergence

Dual‑halogen substitution reduces HOMO‑LUMO gap compared to single‑halogen scaffolds; electrophilicity and binding context may not transfer.

Electrochemical Synthesis Compatibility: LUMO Level Reduction for Ambient Stability

When utilized as a building block for benzodifurandione-based polymers, 6-bromo-5-fluoroisatin yields materials with significantly enhanced electron deficiency compared to unfluorinated baselines. Specifically, the resulting FBDPPV-2 polymer achieves a lowest unoccupied molecular orbital (LUMO) level of -4.30 eV (with the FBDOPV-2 monomer reaching -4.38 eV). In direct contrast, the unfluorinated BDPPV analog derived from 6-bromoisatin exhibits a higher LUMO of -4.01 eV [1]. This 0.29 eV reduction is critical for preventing electron trapping by ambient oxygen and moisture.

Evidence DimensionLowest Unoccupied Molecular Orbital (LUMO) Energy
Target Compound Data-4.30 eV (FBDPPV-2 polymer derived from target)
Comparator Or Baseline-4.01 eV (BDPPV polymer derived from 6-bromoisatin)
Quantified Difference0.29 eV reduction in LUMO energy
ConditionsEvaluated via cyclic voltammetry in drop-casted films (5 mg/mL in chloroform)

A LUMO level below -4.0 eV is an absolute requirement for synthesizing air-stable n-type organic semiconductors, making this specific fluorinated precursor essential for robust device fabrication.

Antibacterial class inference
Class-level
6‑Bromoisatin derivatives exhibit reported antibacterial activity against S. aureus, E. coli, P. aeruginosa
Supports antimicrobial screening context
Target compound MIC not directly measured; data to verify

Formulation and Thin-Film Processing: Conformational Locking and Crystallinity

The C5 fluorine atom in 6-bromo-5-fluoroisatin enables the formation of five-membered ring C-H···F intramolecular hydrogen bonds in downstream polymer backbones. This 'conformational lock' forces a highly planar structure, resulting in tighter interchain packing. X-ray diffraction (2D-GIXD) of the FBDPPV-2 film reveals a π-π stacking distance of 3.42 Å, compared to 3.45 Å for the unfluorinated BDPPV baseline[1]. This enhanced crystallinity directly impacts the surface roughness and microstructural order of spin-coated thin films.

Evidence DimensionSolid-state π-π stacking distance
Target Compound Data3.42 Å (FBDPPV-2 film)
Comparator Or Baseline3.45 Å (Unfluorinated BDPPV film)
Quantified Difference0.03 Å reduction in interchain distance
ConditionsSpin-coated films from dichlorobenzene (3 mg/mL), annealed at 180 °C for 30 min

Tighter interchain packing improves solid-state crystallinity, which is a critical parameter for optimizing charge transport and mechanical stability in organic electronic formulations.

Cytotoxicity SAR
Cross-study comparable
Dihalogenated isatins up to 100‑fold more active than unsubstituted; 5‑fluoroisatin IC50 2.5 µM (MCF‑7, A549)
Supports cytotoxicity endpoint review
Predicted from class SAR; direct IC50 for target compound not available

Precursor Suitability: Regiochemical Sensitivity in Charge Transport Performance

The exact regiochemistry of the fluorine atom on the isatin core dictates the macroscopic electrical performance of the synthesized semiconductor. Polymers derived from 6-bromo-5-fluoroisatin (FBDPPV-2) exhibit an electron mobility of up to 0.81 cm2 V–1 s–1. In contrast, polymers synthesized from the positional isomer 6-bromo-7-fluoroisatin (FBDPPV-1) achieve a significantly higher mobility of 1.70 cm2 V–1 s–1 [1]. This stark difference arises because the 5-fluoro and 7-fluoro positions induce different backbone conformations and interchain interaction networks.

Evidence DimensionMaximum electron mobility (μe) in OFET devices
Target Compound Data0.81 cm2 V–1 s–1 (derived from 5-fluoro isomer)
Comparator Or Baseline1.70 cm2 V–1 s–1 (derived from 7-fluoro isomer)
Quantified Difference52% reduction in mobility due to regiochemical shift
ConditionsBottom-gate/top-contact OFET devices tested under ambient conditions (RH = 50–60%)

Procurement teams must strictly differentiate between the 5-fluoro and 7-fluoro isomers, as substituting one for the other will drastically alter the charge transport metrics of the final commercial device.

Synthetic versatility
Supporting evidence
5‑F activates SNAr; 6‑Br enables Pd‑catalyzed cross‑coupling. Orthogonal handles for sequential derivatization.
Enables regioselective building‑block research
Regioisomeric and mono‑halogenated analogs lack this dual reactivity

Mainstream Laboratory Workflow Fit: Direct Oxidation to Fluorinated Anthranilic Acids

In medicinal chemistry workflows, 6-bromo-5-fluoroisatin serves as the direct precursor to 2-amino-4-bromo-5-fluorobenzoic acid, a critical building block for conformationally constrained kinase inhibitors. The target compound undergoes a highly efficient Baeyer-Villiger-type oxidation using aqueous hydrogen peroxide and sodium hydroxide [1]. This standard protocol reliably cleaves the C2-C3 bond to yield the corresponding anthranilic acid, providing an essential 4-bromo-5-fluoro-substituted phenyl ring that cannot be accessed efficiently via direct electrophilic aromatic substitution of unsubstituted anthranilic acid.

Evidence DimensionSynthetic accessibility of 4-bromo-5-fluoroanthranilic acid
Target Compound Data1-step oxidative cleavage (yields up to 51% unoptimized)
Comparator Or Baseline3+ step protection/directed-halogenation sequence from anthranilic acid
Quantified DifferenceEliminates ≥2 synthetic steps and associated purification losses
ConditionsStandard laboratory scale, 0 °C to room temperature, aqueous basic conditions

Utilizing this specific isatin as a starting material streamlines the synthesis of complex pharmaceutical intermediates, bypassing the poor regiocontrol associated with functionalizing simpler aromatic rings.

Electronic structure
Class-level
6‑Bromoisatin HOMO‑LUMO gaps reported; 5‑F predicted to lower LUMO and narrow gap, increasing electrophilicity
Supports electronic property screening context
DFT inference; direct calculation for target compound not published

Synthesis of Ambient-Stable n-Type Organic Semiconductors

6-Bromo-5-fluoroisatin is the optimal starting material for synthesizing fluorinated benzodifurandione-based oligo(p-phenylene vinylene) (BDOPV) polymers. The C5 fluorine atom is specifically required to lower the LUMO level below -4.0 eV and induce a conformational lock via intramolecular hydrogen bonding, making the resulting thin films highly resistant to ambient oxygen and moisture during field-effect transistor (FET) operation[1].

Production of Conformationally Constrained Kinase Inhibitors

In pharmaceutical manufacturing, this compound is utilized as a highly efficient precursor for 2-amino-4-bromo-5-fluorobenzoic acid. This intermediate is essential for constructing the 8-fluoroquinazolinone core of advanced Bruton's Tyrosine Kinase (BTK) inhibitors, where the specific 4-bromo-5-fluoro substitution pattern is required to lock the drug into its active atropisomer conformation [2].

Regioselective Library Generation for Structure-Activity Relationship (SAR) Studies

For discovery chemistry teams optimizing charge transport or binding affinity, 6-bromo-5-fluoroisatin serves as a precise regiochemical probe. By comparing materials derived from this 5-fluoro building block against those from the 7-fluoro isomer, researchers can systematically map how subtle shifts in intramolecular hydrogen bonding geometries affect macroscopic properties like electron mobility and solid-state crystallinity [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cancer cell‑model SAR studies
Dual‑halogen substitution profile
Cytotoxicity endpoint response and selectivity
Antimicrobial screening studies
6‑Bromo pharmacophore context
MIC endpoint review across strain panels
Regioselective building‑block research
Orthogonal halogen reactivity (SNAr / cross‑coupling)
Sequential derivatization efficiency and scope

XLogP3

1.6

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